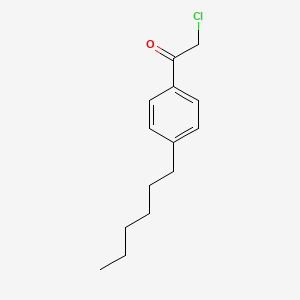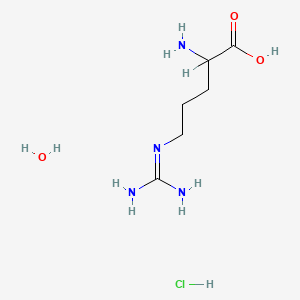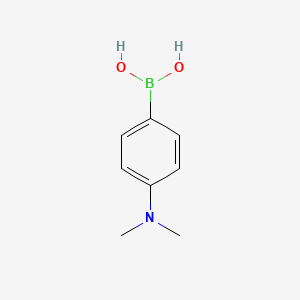
6-甲酰基吡啶甲腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Formylpicolinonitrile is a chemical compound with the molecular formula C7H4N2O . It is also known by other names such as 6-formylpyridine-2-carbonitrile and MFCD01108768 .
Synthesis Analysis
A synthetic approach to Schiff bases based on 3-(4-methoxyphenyl)-6-formylpicolinonitrile as surrogates of 2,2′-bipyridine ligands has been proposed . The synthesis was carried out using the “1,2,4-triazine” methodology . A more efficient method for the preparation of 5-aryl-6-cyanopyridine-2-carbaldehydes was developed compared to the previously described one, which involves the use of isonitrosoacetophenone hydrazone and chloroacetonitrile as starting compounds .Molecular Structure Analysis
The molecular structure of 6-Formylpicolinonitrile can be represented by the InChI code: 1S/C7H4N2O/c8-4-6-2-1-3-7 (5-10)9-6/h1-3,5H . The Canonical SMILES representation is: C1=CC (=NC (=C1)C#N)C=O .Physical And Chemical Properties Analysis
6-Formylpicolinonitrile has a molecular weight of 132.12 g/mol . It has a computed XLogP3-AA value of 0.7, indicating its partition coefficient between octanol and water . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 132.032362755 g/mol . The topological polar surface area is 53.8 Ų . It has a heavy atom count of 10 .科学研究应用
微管蛋白聚合抑制:6-甲酰基吡啶甲腈衍生物已显示出抑制微管蛋白聚合的潜力,微管蛋白聚合是细胞分裂中的一个关键过程。该性质在细胞抑制剂(用于癌症治疗的药物)的背景下尤为重要。一种衍生物通过破坏微管装配在人乳腺癌细胞中表现出显着的细胞抑制活性,类似于秋水仙碱的作用 (Gastpar 等,1998).
抗氧化活性分析:抗氧化活性研究已采用 6-甲酰基吡啶甲腈衍生物。这些化合物用于各种分析测试中,如氧自由基吸收能力 (ORAC) 和羟自由基抗氧化能力 (HORAC),以确定样品中的抗氧化活性 (Munteanu & Apetrei,2021).
胰岛素增强化合物:在对由吡啶甲酸盐和喹啉酸盐衍生物形成的 V(IV)O2+ 化合物的研究中,6-甲酰基吡啶甲腈及其衍生物已被确定为有效的胰岛素增强剂。这些化合物与微管蛋白上的秋水仙碱位点结合,并在糖尿病治疗中具有潜在应用 (Lodyga-Chruscinska、Micera 和 Garribba,2011).
化学合成应用:一些研究关注 6-甲酰基吡啶甲腈在生产各种化合物中的合成应用。这些应用包括 1-甲酰基-1,2-二氢喹啉衍生物的合成和使用 6-甲酰基吡啶甲腈衍生物作为中间体的新的合成途径的探索 (Kobayashi 等,1995).
DNA 相互作用研究:6-甲酰基吡啶甲腈衍生物与 DNA 相互作用的研究非常重要。已研究用 6-甲酰基吡啶甲腈衍生物取代的新型锌(II) 和铜(II) 酞菁的合成和表征,以了解其 DNA 相互作用特性,为其在光动力疗法和抗癌药物开发中的应用提供潜在见解 (Demirbaş 等,2019).
安全和危害
属性
IUPAC Name |
6-formylpyridine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O/c8-4-6-2-1-3-7(5-10)9-6/h1-3,5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXBMWPJUPMZCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C#N)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372718 |
Source


|
| Record name | 6-Formylpicolinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85148-95-4 |
Source


|
| Record name | 6-Formylpicolinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-formylpyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What are the key structural features of 6-Formyl-3-(4-methoxyphenyl)picolinonitrile and its Schiff base derivatives, and how do these features influence their photophysical properties?
A1: 6-Formyl-3-(4-methoxyphenyl)picolinonitrile serves as a versatile precursor for synthesizing a variety of Schiff base derivatives. This compound features a central pyridine ring with three key substituents:
- Formyl group (-CHO) at the 6-position: This group is highly reactive and readily undergoes condensation reactions with primary amines to form the characteristic imine (C=N) bond of Schiff bases [].
- Nitrile group (-CN) at the 2-position: This electron-withdrawing group influences the electron distribution within the molecule, impacting its photophysical properties like absorption and emission spectra [].
- 4-Methoxyphenyl group at the 3-position: This aromatic substituent introduces a conjugated system, potentially extending the π-electron delocalization within the molecule and further influencing its photophysical behavior [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-(Difluoromethoxy)phenyl]amino}benzoic acid](/img/structure/B1333529.png)












